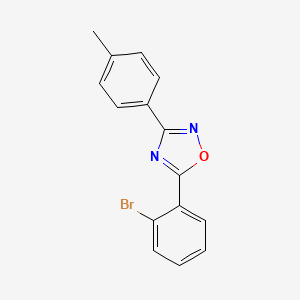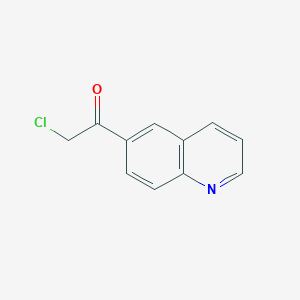![molecular formula C21H13ClF2N2O3 B12452278 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B12452278.png)
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a benzoxazole ring, chlorinated and fluorinated phenyl groups, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Chlorine and Fluorine: The chlorination and fluorination of the phenyl ring can be achieved using reagents such as chlorine gas and fluorinating agents like Selectfluor.
Coupling with Phenoxyacetamide: The final step involves coupling the chlorinated and fluorinated benzoxazole with phenoxyacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biology: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: An important intermediate in the synthesis of various medicinal compounds and pesticides.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups and its potential for diverse applications in different fields. Its benzoxazole ring and phenoxyacetamide moiety provide distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H13ClF2N2O3 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H13ClF2N2O3/c22-15-10-17(24)16(23)9-14(15)21-26-18-8-12(6-7-19(18)29-21)25-20(27)11-28-13-4-2-1-3-5-13/h1-10H,11H2,(H,25,27) |
InChI Key |
PAZZUAKFVNNBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B12452198.png)
amino}cyclohexanecarboxamide](/img/structure/B12452204.png)


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B12452213.png)

![4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B12452218.png)
![N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide (non-preferred name)](/img/structure/B12452221.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12452224.png)

![N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12452252.png)
![ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12452256.png)

![2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione](/img/structure/B12452272.png)
